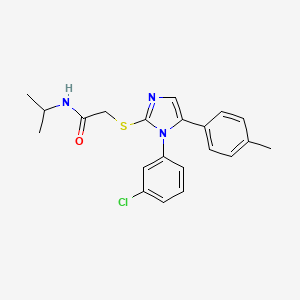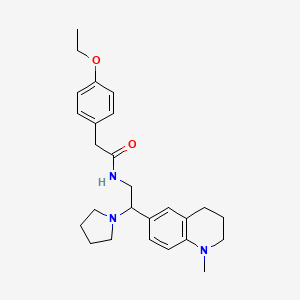![molecular formula C21H12FN3O3 B2499746 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-76-3](/img/structure/B2499746.png)
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that appears to be related to various fluorine-containing heterocyclic compounds. These types of compounds are often of interest due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorine-containing heterocyclic compounds can be intricate, involving multiple steps and specific reagents. For instance, the synthesis of fluorine-containing pentasubstituted pyridine derivatives was achieved through intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by a base-promoted intramolecular skeletal transformation to yield 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives . Although not the exact compound , this process highlights the complexity and creativity required in synthesizing fluorinated heterocycles.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, was determined through single-crystal XRD analysis . This technique is crucial for understanding the precise arrangement of atoms within a molecule, which in turn affects its reactivity and properties. The structure of the compound would likely be elucidated using similar crystallographic methods.
Chemical Reactions Analysis
Fluorinated heterocycles often exhibit unique reactivity due to the presence of fluorine atoms. For example, pyreno[2,1-b]pyrrole derivatives have been shown to selectively sense fluoride ions through hydrogen bonding, leading to significant colorimetric and fluorescent changes . This suggests that the compound "7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" may also participate in specific chemical reactions, particularly those involving halogen bonding or interactions with fluoride ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly alter the lipophilicity, stability, and electronic properties of a molecule. The biological activity of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives against Mycobacterium tuberculosis suggests that the compound may also exhibit interesting biological activities, potentially related to its fluorinated moieties .
Applications De Recherche Scientifique
Fluorine-Containing Compounds in Sensing Applications
Fluorine-containing compounds, such as those with pyrrole and pyridine units, have been explored for their sensing capabilities, particularly for ions like fluoride. The study by Ghosh, Maiya, and Wong (2004) on "Fluoride Ion Receptors Based on Dipyrrolyl Derivatives Bearing Electron-Withdrawing Groups" demonstrates the potential of such compounds in optical and electrochemical sensing, highlighting the dramatic changes in color and optical properties upon binding with fluoride ions Ghosh, Maiya, & Wong, 2004.
Synthesis and Reactivity of Fluorinated Compounds
Research on the synthesis of fluorine-containing compounds, like the work by Suzuki et al. (2007), explores the creation of fluorinated pyridine derivatives, showcasing methods for regioselective cyclization and skeletal transformation. Such studies underline the versatility of fluorinated compounds in organic synthesis and potential applications in drug development and materials science Suzuki et al., 2007.
Fluorinated Reagents in Bioconjugation
The development of fluorine-18 labeled reagents for bioconjugation, as discussed by de Bruin et al. (2005), highlights the use of fluorinated compounds in the radiolabeling of peptides and proteins for positron emission tomography (PET) imaging. This research demonstrates the utility of fluorinated compounds in creating imaging agents for biomedical applications de Bruin et al., 2005.
Photophysical Properties of Fluorinated Compounds
Studies on the photophysical properties of fluorinated diketopyrrolopyrrole derivatives, like those by Zadeh et al. (2015), provide insights into the applications of such compounds in optoelectronics and fluorescence-based technologies. The research demonstrates how structural modifications, including fluorination, can tailor the optical properties of compounds for specific applications Zadeh et al., 2015.
Propriétés
IUPAC Name |
7-fluoro-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3O3/c22-13-6-7-15-14(10-13)19(26)17-18(12-4-3-8-23-11-12)25(21(27)20(17)28-15)16-5-1-2-9-24-16/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJVPGBFMQTSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)


![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)
![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)